Cas no 926200-81-9 (3-ethoxy-4-methoxy-5-phenylbenzoic acid)

926200-81-9 structure
Productnaam:3-ethoxy-4-methoxy-5-phenylbenzoic acid
CAS-nummer:926200-81-9
MF:C16H16O4
MW:272.295845031738
CID:5225442
3-ethoxy-4-methoxy-5-phenylbenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-ethoxy-4-methoxy-5-phenylbenzoic acid
- [1,1'-Biphenyl]-3-carboxylic acid, 5-ethoxy-6-methoxy-
-
- Inchi: 1S/C16H16O4/c1-3-20-14-10-12(16(17)18)9-13(15(14)19-2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,17,18)
- InChI-sleutel: AYWAWYPIXGAQHW-UHFFFAOYSA-N
- LACHT: C1(C2=CC=CC=C2)=C(OC)C(OCC)=CC(C(O)=O)=C1
3-ethoxy-4-methoxy-5-phenylbenzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35855-0.1g |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95.0% | 0.1g |
$376.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317834-50mg |
3-Ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95% | 50mg |
¥4536.00 | 2024-04-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071113-1g |
3-Ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95% | 1g |
¥5383.0 | 2024-04-17 | |
Enamine | EN300-35855-0.05g |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95.0% | 0.05g |
$252.0 | 2025-03-18 | |
1PlusChem | 1P019MUC-50mg |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95% | 50mg |
$363.00 | 2024-04-20 | |
1PlusChem | 1P019MUC-250mg |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95% | 250mg |
$727.00 | 2024-04-20 | |
1PlusChem | 1P019MUC-5g |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95% | 5g |
$3952.00 | 2023-12-15 | |
Aaron | AR019N2O-250mg |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95% | 250mg |
$765.00 | 2025-02-10 | |
1PlusChem | 1P019MUC-10g |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95% | 10g |
$5831.00 | 2023-12-15 | |
1PlusChem | 1P019MUC-100mg |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
926200-81-9 | 95% | 100mg |
$527.00 | 2024-04-20 |
3-ethoxy-4-methoxy-5-phenylbenzoic acid Gerelateerde literatuur
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
926200-81-9 (3-ethoxy-4-methoxy-5-phenylbenzoic acid) Gerelateerde producten
- 2172225-23-7((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(2-methylpropyl)amine)
- 39169-94-3(2-Furanmethanamine,5-(4-bromophenyl)-)
- 1058197-60-6(3-ethyl-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one)
- 924828-42-2(1-(2-chlorophenyl)methyl-N-(oxolan-2-yl)methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 450344-68-0(N4-(2-methylpropyl)-5-nitropyrimidine-4,6-diamine)
- 1903712-32-2(methyl 3-[6-(morpholin-4-yl)pyrimidine-4-amido]thiophene-2-carboxylate)
- 66089-98-3(4-(chloromethyl)-2-methyl-2-phenyl-1,3-dioxolane)
- 14452-34-7(2,4-Dimethyl-6-nitrophenol)
- 1806301-86-9(2-Methoxybenzo[d]oxazole-6-carbonyl chloride)
- 2708292-75-3(3-Phenyl-2-azaspiro[3.3]heptane hydrochloride)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:926200-81-9)3-ethoxy-4-methoxy-5-phenylbenzoic acid

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):706.0